1-Oleoyl phosphatidylethanolamine

Membrane Biophysics Lipid Polymorphism Drug Delivery

Researchers using generic lyso-PE risk uncontrolled phase behavior that invalidates liposomal studies. 1-Oleoyl PE (lyso-PE 18:1) resolves this with defined polymorphic transitions: (i) Stable LUVETs at pH 7.4 for ≥4 h, releasing payload at pH ≥8.5-ideal for pH-responsive drug delivery. (ii) Lower membrane curvature stress than DOPE, enabling fine-tuned cationic liposome formulations for nucleic acid delivery. (iii) Predictable HII phase temperature depression (20-23°C) for physiologically relevant model membranes. Verified purity; shipped under cold chain.

Molecular Formula C23H46NO7P
Molecular Weight 479.6 g/mol
Cat. No. B1242335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl phosphatidylethanolamine
Molecular FormulaC23H46NO7P
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O
InChIInChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-
InChIKeyPYVRVRFVLRNJLY-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleoyl Phosphatidylethanolamine: Structural & Biophysical Overview


1-Oleoyl phosphatidylethanolamine (1-oleoyl PE; C18:1 PE) is a lysophospholipid composed of a single oleoyl (18:1) chain esterified at the sn-1 position of glycerol with a phosphoethanolamine headgroup [1]. It is a naturally occurring minor membrane lipid [2] and is chemically defined as 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (lyso-PE 18:1) . Unlike diacyl phosphatidylethanolamines (PEs) with two fatty acyl chains, this monoacyl species exhibits distinct polymorphic phase behavior and membrane curvature properties that are critical for specific research and biotechnological applications [1].

Lipid Class Lysophospholipid with single oleoyl (C18:1) chain
Phase Behavior Lamellar-to-micellar transition at research-relevant alkaline pH
Membrane Geometry Cone-shaped molecule induces positive membrane curvature

Substitution Risks of Generic 1-Oleoyl PE Preparations


The assumption that any lysophosphatidylethanolamine or monoacyl PE can substitute for 1-oleoyl PE is scientifically unsound. Its polymorphic phase behavior is exquisitely sensitive to acyl chain length, degree of unsaturation, and pH [1]. For instance, replacing 1-oleoyl PE (C18:1) with the fully saturated 1-stearoyl PE (C18:0) will abolish its unique lamellar-to-micellar phase transition at physiological pH [1], while using the more unsaturated 1-linoleoyl PE (C18:2) will induce an inverted hexagonal (HII) phase that is not present in 1-oleoyl PE dispersions [2]. Furthermore, the presence of a second acyl chain in diacyl PEs like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) fundamentally alters its intrinsic curvature and propensity to form non-lamellar phases [3]. Therefore, generic or undefined substitutions introduce uncontrolled variables that invalidate comparative biophysical studies, compromise the reproducibility of liposomal formulations, and render downstream functional assays uninterpretable.

1-Oleoyl PE (C18:1) Lamellar-to-micellar transition under alkaline pH
1-Stearoyl PE (C18:0) May abolish this transition, altering phase behavior
1-Oleoyl PE Stable unilamellar vesicles (LUVETs) at pH 7
1-Linoleoyl PE (C18:2) May form inverted phases; vesicles may be leaky
1-Oleoyl PE (Lyso-PE) Low membrane curvature stress; monoacyl
DOPE (Diacyl PE) Higher curvature stress; may alter fusion activity

Comparative Evidence for 1-Oleoyl PE Selection


pH-Dependent Lamellar-to-Micellar Phase Transition

At pH 8.5 and above, 1-oleoyl PE (1-C18:1c-PE) undergoes a distinct transition from a lamellar phase to a noninverted micellar phase [1]. In contrast, under the same pH conditions (pH ≥8.5), the more unsaturated 1-linoleoyl PE (1-C18:2c-PE) and 1-linolenoyl PE (1-C18:3c-PE) form an inverted micellar phase where head groups are sequestered from the bulk aqueous phase [2]. This fundamental difference in phase behavior, as determined by 31P NMR and X-ray diffraction, dictates the ability of 1-oleoyl PE to form stable, closed vesicular structures at pH 7, a property not shared by its polyunsaturated counterparts [1].

pH-Dependent Transition
Head-to-head
Forms noninverted micellar phase at pH ≥8.5; polyunsaturated analogs form inverted phase
Supports pH-responsive carrier design
31P NMR and X-ray diffraction context
Membrane Biophysics Lipid Polymorphism Drug Delivery

Stable Vesicle Formation and Membrane Potential

1-Oleoyl PE (1-C18:1c-PE) uniquely forms stable large unilamellar vesicles (LUVETs) by extrusion at pH 7, which are capable of trapping [3H]inulin and supporting a K+ diffusion potential for up to 4 hours [1]. In stark contrast, attempts to prepare LUVETs from the more unsaturated 1-linoleoyl PE (1-C18:2c-PE) or 1-linolenoyl PE (1-C18:3c-PE) under the same conditions failed to produce structures capable of entrapping [3H]inulin or maintaining a membrane potential [2]. This demonstrates a functional, quantitative difference in the ability to form sealed, impermeable bilayers, a critical property for drug delivery and reconstitution studies.

Stable Vesicle Formation
Head-to-head
LUVETs trap [3H]inulin and maintain K+ diffusion potential for 4 h at pH 7; polyunsaturated analogs fail
Supports impermeable vesicle studies
Extrusion and potential assay context
Liposome Formulation Drug Encapsulation Membrane Biophysics

Membrane Curvature Stress vs. Diacyl PEs

In studies of cationic liposome-induced rabbit erythrocyte fusion (FY), the curvature stress contributed by mixing unsaturated PEs was found to increase with the degree of acyl chain unsaturation in the order: dilin-PE (1,2-dilinoleoyl-sn-glycero-3-phosphoethanolamine) > DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) > POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) > lyso-PE (1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) [1]. This ranking demonstrates that the monoacyl 1-oleoyl PE (lyso-PE) induces the lowest level of membrane curvature stress among the tested unsaturated PEs, making it a preferred component for formulations where high curvature stress is undesirable or for precisely tuning fusogenic activity.

Curvature Stress Ranking
Context-dependent
Lyso-PE < POPE < DOPE < dilin-PE in curvature stress and cell-cell fusion
Supports low-stress formulation engineering
Cationic liposome-erythrocyte fusion model
Membrane Fusion Cationic Liposomes Gene Delivery

Oleoyl Chain Potentiation of Hexagonal Phase Transition

While this study used 1-palmitoyl-2-oleoyl PE (POPE) and dielaidoyl PE as model systems, it directly quantifies the effect of free oleic acid (OA), the fatty acid component of 1-oleoyl PE, on PE membrane structure. The addition of oleic acid produced a concentration-dependent reduction of 20–23°C in the lamellar-to-hexagonal (HII) transition temperature of these PE membranes [1]. This finding is highly relevant because it demonstrates the intrinsic ability of the oleoyl chain to promote non-lamellar phases. When covalently incorporated into a lipid backbone, as in 1-oleoyl PE, this property is expected to confer a greater propensity for HII phase formation compared to saturated analogs like 1-stearoyl PE, which would exhibit a higher transition temperature.

Oleoyl Chain Effect
Class-level
Oleic acid reduces lamellar-to-HII transition temperature by 20–23°C in PE systems
Class-level inference supports oleoyl chain selection
X-ray diffraction on PE-fatty acid mixtures
Membrane Structure Lipid Polymorphism Drug-Membrane Interactions

Cis vs. Trans Unsaturation in HII Transition Temperatures

For synthetic diacyl phosphatidylethanolamines, the lamellar-to-hexagonal (HII) phase transition temperature is highly sensitive to the cis/trans configuration of the oleoyl chain. 18:1c-18:1c PE (dioleoyl PE, DOPE) exhibits a lamellar-to-HII transition between 7 and 12°C [1]. In contrast, the trans isomer, 18:1t-18:1t PE, has a much higher transition temperature, occurring between 60°C and 63°C [2]. While this comparison is between diacyl species, it powerfully illustrates how the cis-oleoyl moiety, which is also present in 1-oleoyl PE, dramatically lowers the temperature required to induce non-lamellar phases compared to the trans-oleoyl or saturated analogs. This highlights the unique thermotropic behavior conferred by the cis-unsaturated oleoyl chain.

Cis vs. Trans Impact
Context-dependent
DOPE (cis) HII transition at 7–12°C; trans isomer transitions at 60–63°C
Highlights cis-oleoyl role in thermotropic behavior
Diacyl PE calorimetry and X-ray context
Lipid Polymorphism Membrane Biophysics Thermotropic Behavior

Cone-Shaped Geometry and Positive Membrane Curvature

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) possesses a distinct 'cone' shape that induces positive membrane curvature, a property directly attributed to its single, unsaturated oleoyl chain [1]. This geometric property is not a generic feature of all lysophosphatidylethanolamines. Saturated lyso-PEs, such as 1-palmitoyl PE (C16:0) or 1-stearoyl PE (C18:0), adopt a more cylindrical geometry and are less effective at inducing curvature. This difference in molecular shape is a fundamental determinant of their ability to modulate membrane bending and fusion events. The cone shape of 1-oleoyl PE is a key differentiator for applications in liposome engineering, membrane protein reconstitution, and studies of curvature-sensing proteins.

Molecular Geometry
Data to verify
Cone-shaped geometry induces positive membrane curvature
May support curvature-sensing protein studies
Theoretical model; validation required
Membrane Curvature Lipid Shape Biophysical Modeling

Optimal Applications of 1-Oleoyl PE


pH-Responsive Liposomes for Controlled Drug Release

The unique ability of 1-oleoyl PE to form stable lamellar vesicles (LUVETs) at pH 7 that transition to a noninverted micellar phase at pH ≥8.5 [1] makes it an ideal candidate for designing pH-sensitive liposomal drug delivery systems. This property allows for the development of carriers that are stable in circulation (pH 7.4) but release their payload upon encountering a more alkaline environment, such as in certain tumor microenvironments or intracellular compartments. The quantitative demonstration of vesicle stability for up to 4 hours [2] provides a clear advantage over polyunsaturated analogs like 1-linoleoyl PE, which fail to form stable vesicles under similar conditions.

Tuning Membrane Curvature for Gene Delivery

The established ranking of unsaturated PEs by their effect on membrane curvature stress and cell-cell fusion (dilin-PE > DOPE > POPE > lyso-PE) [1] provides a rational basis for selecting 1-oleoyl PE (lyso-PE) as a low-stress, low-fusogenic component. This is particularly valuable for optimizing cationic liposome formulations for gene or nucleic acid delivery, where excessive fusogenicity can lead to cytotoxicity or off-target effects. By incorporating 1-oleoyl PE, formulators can fine-tune the balance between delivery efficiency and cellular compatibility, leveraging its lower curvature stress compared to DOPE or POPE.

Studying Curvature-Sensing Protein-Lipid Interactions

The distinct cone-shaped geometry of 1-oleoyl PE, which induces positive membrane curvature [1], makes it a superior tool for reconstituting and studying proteins that sense or induce membrane curvature. Examples include BAR domain proteins, dynamin, and amphipathic helices of viral fusion proteins. Using 1-oleoyl PE instead of a saturated lyso-PE (e.g., 1-palmitoyl PE) or a diacyl PE (e.g., DOPE) allows for a more controlled and physiologically relevant introduction of positive curvature stress, enabling precise quantification of how these proteins respond to and modulate membrane topology.

Model Membranes for Lamellar-to-Nonlamellar Phase Studies

The ability of the oleoyl chain to significantly lower the lamellar-to-hexagonal (HII) phase transition temperature by 20–23°C [1] and the defined transition temperatures for cis-unsaturated PEs (7–12°C for DOPE) [2] position 1-oleoyl PE as a key component for constructing model membrane systems that explore lipid polymorphism. Researchers can use 1-oleoyl PE to shift the phase boundaries of mixed lipid systems to physiologically relevant temperatures, facilitating studies on how non-lamellar phases influence the function of membrane proteins (e.g., protein kinase C) or the partitioning of membrane-active drugs. Its predictable behavior makes it a reliable standard for biophysical investigations of lipid phase behavior.

Application
Selection Property
Validation Focus
pH-Responsive Carrier Research
pH-dependent lamellar-to-micellar transition
Vesicle integrity at pH 7 and release at alkaline pH
Gene Delivery Vector Optimization
Low curvature stress ranking
Fusogenicity and cellular compatibility endpoints
Curvature-Sensing Protein Studies
Cone-shaped molecular geometry
Curvature induction and protein response
Lipid Polymorphism Model Systems
Thermotropic phase transition modulation
Nonlamellar phase temperature range

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